N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential anticancer activity . They are known to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, a sulfonamide group, and phenyl rings . The exact structure can be confirmed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring have shown significant antibacterial activity . They could be used to inhibit the growth of bacteria, which is particularly important given the global spread of drug resistance .
Antifungal Agents
1,2,4-Triazole derivatives have also demonstrated antifungal activity . They could be used to treat fungal diseases, which pose a huge threat to global agriculture .
Antimicrobial Agents
The 1,2,4-triazole ring is a key component in the development of new antimicrobial agents . These compounds could help deal with the escalating problems of microbial resistance .
Nematocidal Agents
Some 1,2,4-triazole derivatives have shown moderate nematocidal activity . They could be used to control nematodes, which affect over 3000 plant species worldwide .
Antidiabetic Agents
Triazolo[4,3-a]pyrazine derivatives, which are similar to the compound , have been used in the treatment of type II diabetes mellitus . The 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Antiplatelet Agents
Triazolo[4,3-a]pyrazine derivatives have also shown anti-platelet aggregation activity . They could be used in the prevention and treatment of diseases caused by platelet aggregation, such as stroke and heart attack .
Future Directions
The future directions for this compound could involve further studies to confirm its potential anticancer activity, elucidate its mechanism of action, and evaluate its safety profile. Additionally, the synthesis process could be optimized, and the compound could be tested against a wider range of cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and antimalarial activities, suggesting that they may target enzymes or proteins essential to these organisms.
Mode of Action
Similar compounds have been found to inhibit the growth of bacteria and malaria parasites . This suggests that the compound may interact with its targets, leading to inhibition of essential biochemical processes and resulting in the death of the organism.
Biochemical Pathways
Based on the observed antibacterial and antimalarial activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their death .
Result of Action
The result of the compound’s action is the inhibition of growth in certain bacteria and malaria parasites . This suggests that the compound has potential as a therapeutic agent for treating bacterial infections and malaria.
properties
IUPAC Name |
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-22-23-20-12-11-19(14-24(15)20)28(26,27)25(13-16-5-3-2-4-6-16)18-9-7-17(21)8-10-18/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBNUFQWKDPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.